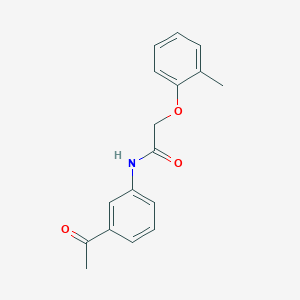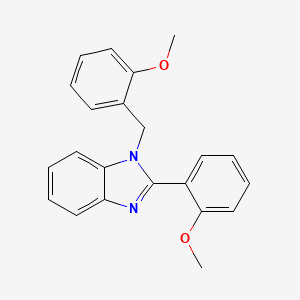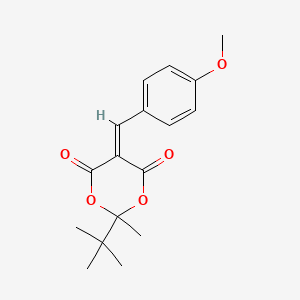
4-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex quinolinedione derivative characterized by the presence of dimethoxyphenyl and fluorophenyl groups. While the exact compound as stated does not have direct matches in available literature, there are studies on similar quinolinedione derivatives that provide insight into their synthesis, structure, and chemical properties.
Synthesis Analysis
Quinolinedione derivatives are typically synthesized through multicomponent reactions involving dimethoxyphenyl and fluorophenyl precursors. These syntheses often involve catalyzed cyclocondensation processes, utilizing acidic or basic conditions to promote the formation of the quinolinedione core from various phenyl and methoxy precursors (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives, including the orientation of dimethoxyphenyl and fluorophenyl groups, is often determined using single-crystal X-ray diffraction. These compounds typically exhibit distinct conformational features due to their fused ring systems. Computational studies such as DFT calculations are used to optimize the structure and compare with experimental data for validation (Wang et al., 2009).
Chemical Reactions and Properties
Quinolinedione derivatives undergo various chemical reactions, including cyclization, bromination, and nitration, reflecting their reactive nature. These reactions often result in the formation of new compounds with different chemical and physical properties. The study of these reactions provides insights into the chemical behavior and potential applications of these compounds (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of quinolinedione derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Wang et al., 2006).
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-16-7-8-21(29-2)17(11-16)18-12-22(27)25-19-9-14(10-20(26)23(18)19)13-3-5-15(24)6-4-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZGYIQPXZLPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)
![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)
![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)
